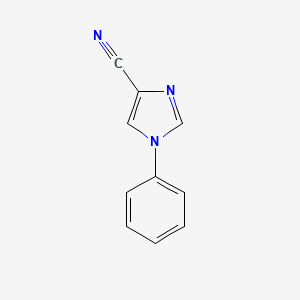

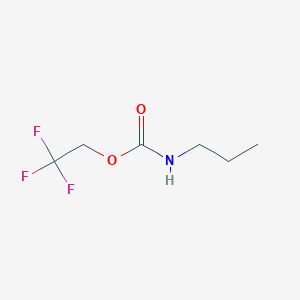

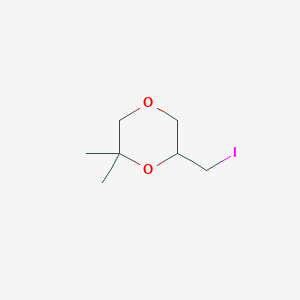

![molecular formula C6H4BrN3O B2716100 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2357108-27-9](/img/structure/B2716100.png)

2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H4BrN3O . It is a derivative of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific synthesis method for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki Miyaura cross-coupling conditions, after activating the C=O bond of the lactam function with PyBroP .

Physical And Chemical Properties Analysis

The compound has a density of 2.3±0.1 g/cm3, a molar refractivity of 44.4±0.5 cm3, and a molar volume of 99.4±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is 0.23, ACD/LogD (pH 5.5) is 0.41, ACD/BCF (pH 5.5) is 1.21, ACD/KOC (pH 5.5) is 39.49, ACD/LogD (pH 7.4) is -0.12, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 11.57 . Its polar surface area is 64 Å2, polarizability is 17.6±0.5 10-24 cm3, and surface tension is 88.5±7.0 dyne/cm .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one: serves as a key intermediate for preparing 3,6-di-amino-substituted anticancer heterocycles. Researchers have developed an efficient method for C-3 amination of this compound, which involves treating it with a wide range of 1° or 2° alkylamines under microwave heating conditions. The resulting C-3 aminated products exhibit good to excellent yields and represent a non-palladium-catalyzed amination strategy .

Click Chemistry Applications

The compatibility of this compound with click-type reactions is noteworthy. For instance, a pegylated azide (11-azido-3,6,9-trioxaundecan-1-amine) was successfully coupled to 2-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, demonstrating its potential for bioconjugation and drug development .

Crystal Engineering and Solid-State Chemistry

The crystal structure of methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, a derivative of this compound, has been studied. Such investigations contribute to our understanding of crystal packing, intermolecular interactions, and potential applications in materials science .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Eigenschaften

IUPAC Name |

2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXFQNIJBUXCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

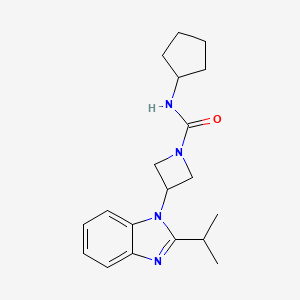

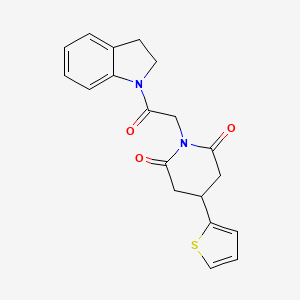

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

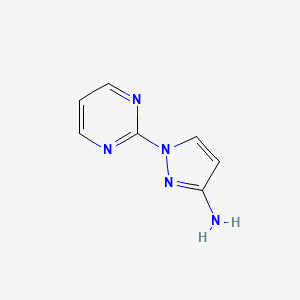

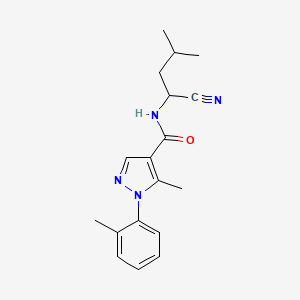

![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)

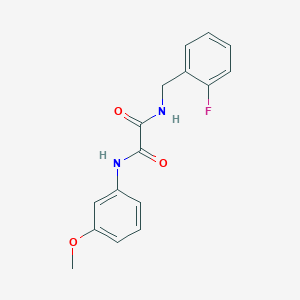

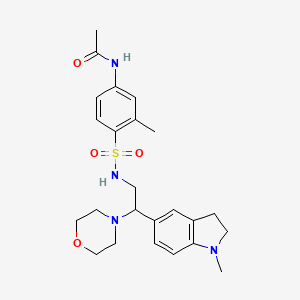

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)